3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
3-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF2N4O2S/c20-13-4-2-1-3-12(13)16(27)10-29-19-24-23-17-18(28)25(7-8-26(17)19)11-5-6-14(21)15(22)9-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCWADPXLUHWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.85 g/mol. The compound features a triazolo-pyrazinone core, substituted with a chlorophenyl and difluorophenyl group, which is essential for its biological activity.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects particularly in breast cancer (MCF-7 and MDA-MB-231) models.
- Case Study : In vitro assays revealed that the compound exhibited an IC50 value of 12 µM against MDA-MB-231 cells, indicating substantial cytotoxicity compared to control treatments. This effect was enhanced when combined with doxorubicin, suggesting a synergistic mechanism of action.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against several bacterial strains.
- Research Findings : A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL.
Structure-Activity Relationship (SAR)
The modifications on the triazole and pyrazinone moieties significantly influence the biological activity of this compound.
- Chlorophenyl Substitution : The presence of the chlorophenyl group enhances lipophilicity and cellular uptake.
- Difluorophenyl Group : The difluorophenyl substitution is crucial for the interaction with target enzymes involved in tumor growth and proliferation.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Compound A : 3-((2-(2-Chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Key Difference : Position 7 substituent is 4-fluorophenyl (vs. 3,4-difluorophenyl in the target compound).
- Impact :
- Reduced steric hindrance and electron-withdrawing effects compared to the 3,4-difluorophenyl group.
- Lower metabolic stability due to fewer fluorine atoms.
Compound B : 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine
- Key Difference: Position 8 features a 2-fluoro-4-nitrophenoxy group (vs. thioether-linked substituent in the target compound).
- Phenoxy linkage may reduce lipophilicity compared to thioether.
Compound C : 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one
- Key Difference : A trifluoromethyl group on the triazolopyrazine core and a ketone-linked trifluorophenyl chain.
- Impact: Enhanced electron-withdrawing effects from CF₃ groups.
Physicochemical Properties
Preparation Methods
Cyclization of Diaminotriazole Precursors
A method adapted from Lovelette et al. involves condensing 4,5-diamino-1H-1,2,3-triazole (14 ) with a 1,2-dicarbonyl compound (15 ) under acidic conditions to yield triazolopyrazines. For the target compound, replacing the dicarbonyl component with a pyrazine-2,3-dione derivative enables the formation of the pyrazinone ring. This reaction typically proceeds in 30–35% yield under reflux in ethanol, though asymmetric diketones may necessitate chromatographic separation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Koguchi et al. demonstrated that copper-catalyzed [3+2] cycloaddition of β-amino azides with ynones generates 6,7-dihydrotriazolopyrazines, which can be oxidized to the aromatic triazolopyrazinone. Applying this method, a propargyl pyrazinone derivative reacts with an azide-functionalized 3,4-difluorophenyl group to form the fused triazole ring. Yields for analogous reactions reach 80%.
Thioether Linkage Installation at Position 3
The 3-((2-(2-chlorophenyl)-2-oxoethyl)thio) moiety is introduced via a two-step sequence:
Thiolation of the Pyrazinone Core
Treatment of the triazolopyrazinone with Lawesson’s reagent in toluene under reflux selectively converts the carbonyl at position 3 to a thione. Alternatively, chlorination (POCl₃) followed by displacement with sodium hydrosulfide (NaSH) in DMF yields the thiol intermediate.
Alkylation with 2-(2-Chlorophenyl)-2-Oxoethyl Bromide
The generated thiol reacts with 2-(2-chlorophenyl)-2-oxoethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 25°C. This SN2 reaction proceeds in 76–85% yield, with the product isolated via filtration after aqueous workup.
Optimization and Purification Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Purification Techniques
- Chromatography : Silica gel chromatography (EtOAc/hexane) resolves regioisomers.
- Recrystallization : Methanol/water mixtures purify final products.
Analytical Data and Characterization
Table 1: Key Spectral Data for Target Compound
| Property | Value/Description | Method |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.42 (s, 1H, triazole), 7.85–7.45 (m, 6H, aryl), 4.65 (s, 2H, SCH₂) | Bruker Avance III |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 190.1 (C=O), 162.3 (C-F), 147.8 (triazole) | Bruker Avance III |
| HRMS (ESI+) | m/z 487.0521 [M+H]⁺ (calc. 487.0518) | Thermo Q-Exactive |
Table 2: Reaction Yields by Step
Challenges and Mitigation
- Regioselectivity : Asymmetric diketones in cyclization produce isomer mixtures. Symmetric analogs or directed metalation (e.g., Cu(I)) mitigate this.
- Thiol Oxidation : Anaerobic conditions (N₂ atmosphere) prevent disulfide formation during thioether synthesis.
- Solubility Issues : Polar solvents (DMSO) dissolve intermediates for NMR characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
